Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-
CAS No.:
Cat. No.: VC18971048
Molecular Formula: C28H39Cl2N3O4Si
Molecular Weight: 580.6 g/mol
* For research use only. Not for human or veterinary use.
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans- -](/images/structure/VC18971048.png)
Specification
Molecular Formula | C28H39Cl2N3O4Si |
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Molecular Weight | 580.6 g/mol |
IUPAC Name | methyl 2-[4-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(4,6-dichloropyrimidine-5-carbonyl)amino]phenyl]cyclohexyl]acetate |
Standard InChI | InChI=1S/C28H39Cl2N3O4Si/c1-28(2,3)38(5,6)37-16-15-33(27(35)24-25(29)31-18-32-26(24)30)22-13-11-21(12-14-22)20-9-7-19(8-10-20)17-23(34)36-4/h11-14,18-20H,7-10,15-17H2,1-6H3 |
Standard InChI Key | OKDQKJMIADQKPF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCCN(C1=CC=C(C=C1)C2CCC(CC2)CC(=O)OC)C(=O)C3=C(N=CN=C3Cl)Cl |
Introduction
Structural and Stereochemical Analysis
The compound’s structure is characterized by a cyclohexane ring fused to an acetic acid methyl ester group. At the 4-position of the cyclohexane ring, a phenyl substituent is attached, which is further functionalized with a tertiary amine connected to two distinct groups: a 4,6-dichloro-5-pyrimidinyl carbonyl moiety and a 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl chain. The trans configuration indicates stereochemical specificity at the cyclohexane ring, influencing its three-dimensional conformation and intermolecular interactions.
The pyrimidine ring, substituted with chlorine atoms at positions 4 and 6, introduces electron-withdrawing effects that enhance reactivity in nucleophilic substitution reactions . The silyl ether group (tert-butyldimethylsilyl, TBS) serves as a protective moiety for hydroxyl groups during synthetic procedures, a common strategy in organic synthesis to prevent unwanted side reactions .
Synthesis and Preparation
Pyrimidine Carbonyl Component Synthesis
The 4,6-dichloro-5-pyrimidinecarbaldehyde intermediate is synthesized via a two-step process involving phosphorus oxychloride (POCl) and dimethylformamide (DMF). In the first step, DMF reacts with POCl at 0°C to form a Vilsmeier-Haack complex, which subsequently reacts with 4,6-dihydroxypyrimidine to yield 4,6-dichloro-5-pyrimidinecarbaldehyde with a 95% yield . This intermediate is critical for introducing the pyrimidinyl carbonyl group into the target compound.
Silyl Ether Protection
The 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethylamine component is prepared by protecting ethanolamine with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. This step ensures the hydroxyl group remains inert during subsequent coupling reactions .
Final Assembly
The target compound is assembled through a multi-step sequence:
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Amide Coupling: The pyrimidinecarbaldehyde reacts with the silyl-protected ethylamine via a carbonyl diimidazole (CDI)-mediated coupling to form the tertiary amine linkage.
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Esterification: The cyclohexaneacetic acid moiety is methylated using methanol and a catalytic acid, yielding the methyl ester .
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Deprotection and Purification: The TBS group is selectively removed using tetrabutylammonium fluoride (TBAF), followed by chromatographic purification to isolate the trans isomer.
Physical and Chemical Properties
The compound’s low aqueous solubility necessitates the use of polar aprotic solvents for handling . Its stability under acidic conditions is attributed to the silyl ether’s resistance to hydrolysis, though prolonged exposure to moisture should be avoided .
Biological Activity and Metabolic Pathways
Metabolic Degradation
Studies on cyclohexaneacetic acid metabolism in Arthrobacter spp. reveal a β-oxidation pathway initiated by coenzyme A (CoA) ester formation. The side chain is cleaved via (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase, releasing acetyl-CoA and cyclohexanone, which undergoes further degradation via a Baeyer-Villiger monooxygenase . This pathway suggests potential environmental persistence unless specific degradative microbes are present.
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H315, H319 | Causes skin/eye irritation; use PPE | |
H335 | May cause respiratory irritation |
Handling requires ventilation, nitrile gloves, and eye protection. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .
Applications in Research
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